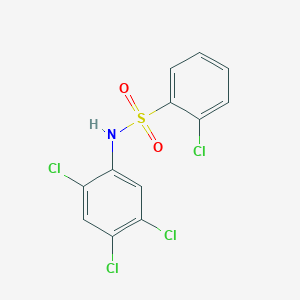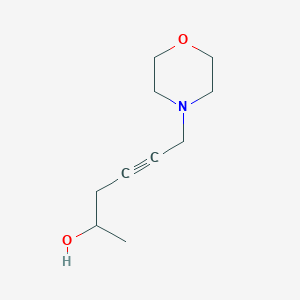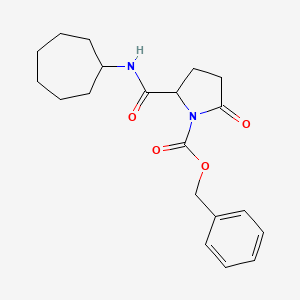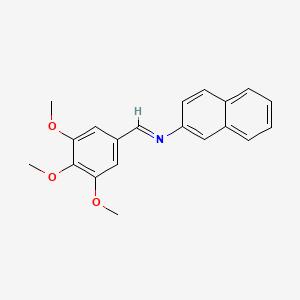
N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE is a complex organic compound featuring a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by substitution reactions to introduce the anilino and methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The anilino and methoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with similar structural features.
2,4-Dimethylaniline: Another related compound with comparable chemical properties.
4-Nitro-N-methylaniline: Shares the nitro and aniline functional groups.
Uniqueness
N-[2-(2,4-DIMETHYLANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]-N-(2-METHOXYPHENYL)AMINE is unique due to its combination of functional groups and the presence of the pyrimidine ring
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-N-(2,4-dimethylphenyl)-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H21N5O3/c1-12-9-10-15(13(2)11-12)23-20-21-14(3)18(25(26)27)19(24-20)22-16-7-5-6-8-17(16)28-4/h5-11H,1-4H3,(H2,21,22,23,24) |
InChI Key |
VROLJCNEYGMPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione](/img/structure/B11102745.png)

![({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid](/img/structure/B11102753.png)

![2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11102765.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11102775.png)

![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11102790.png)
![Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B11102805.png)
![Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B11102809.png)
![2-({(E)-[4-(benzyloxy)-3,5-diiodophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102810.png)

![4-{(E)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11102819.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B11102830.png)
